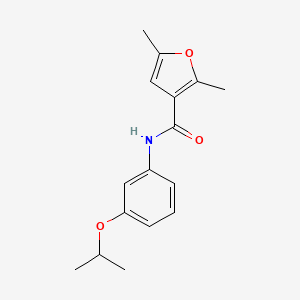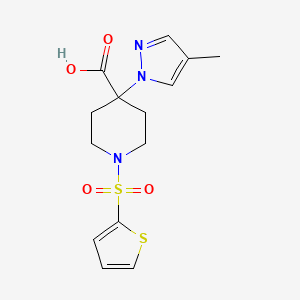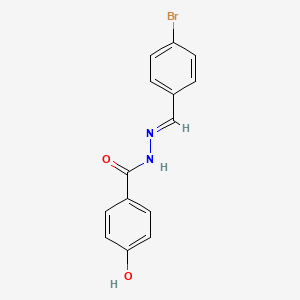![molecular formula C16H18N4OS B5309696 1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5309696.png)
1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide, commonly known as MBT, is a benzotriazole derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBT is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties.
科学的研究の応用
MBT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer properties by inhibiting the activity of 1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide, which are overexpressed in many types of cancer. MBT has also been shown to have antiviral properties by inhibiting the replication of the hepatitis C virus. In addition, MBT has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
作用機序
MBT inhibits the activity of 1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide by binding to the active site of the enzyme. This results in the activation of downstream signaling pathways, which can lead to cell death in cancer cells. In addition, MBT has been shown to inhibit the replication of the hepatitis C virus by binding to the viral RNA polymerase. This prevents the virus from replicating and spreading.
Biochemical and Physiological Effects:
MBT has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process. MBT has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. In addition, MBT has been found to inhibit the replication of the hepatitis C virus, which can prevent the virus from causing liver damage.
実験室実験の利点と制限
One of the main advantages of using MBT in lab experiments is its potency as a PTP inhibitor. This makes it a useful tool for studying the role of 1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide in various cellular processes. However, one limitation of using MBT in lab experiments is its low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on MBT. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Another area of interest is its potential as a tool for studying the role of 1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide in various cellular processes. Additionally, further research is needed to determine the optimal dosage and delivery method for MBT in clinical settings.
合成法
The synthesis of MBT involves the reaction of 2-thienylbutyric acid with 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure MBT.
特性
IUPAC Name |
1-methyl-N-(1-thiophen-2-ylbutyl)benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-3-5-12(15-6-4-9-22-15)17-16(21)11-7-8-14-13(10-11)18-19-20(14)2/h4,6-10,12H,3,5H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGAAFJNBXUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CS1)NC(=O)C2=CC3=C(C=C2)N(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-6-phenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B5309627.png)
![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)
![2,3,7,8-tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B5309642.png)



![N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5309664.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5309671.png)
![2-(3-chloro-4-hydroxyphenyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5309683.png)
![3-allyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5309702.png)
![3-methyl-7-(5-quinoxalinylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5309708.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5309730.png)